

BPR1M97: A Technical Guide to Dual MOP/NOP Receptor Agonism

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) and nociceptin/orphanin FQ (NOP) receptors. This unique pharmacological profile offers the potential for potent analgesia with a significantly improved safety profile compared to traditional opioid analgesics. Preclinical studies have demonstrated that BPR1M97 exhibits potent antinociceptive effects in various pain models while causing fewer adverse effects such as respiratory depression, constipation, and abuse liability. This technical guide provides an indepth overview of the dual MOP/NOP receptor agonism of BPR1M97, including its binding affinity, in vitro and in vivo pharmacology, and the underlying signaling mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of pain management.

Introduction: The Rationale for Dual MOP/NOP Receptor Agonism

Traditional opioid analgesics, which primarily target the MOP receptor, are highly effective for pain relief but are associated with a range of severe side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse and addiction.[1][2] The nociceptin/orphanin FQ (NOP) receptor system has emerged as a promising target to mitigate these undesirable effects. Activation of NOP receptors can produce analgesia, and importantly,



NOP receptor agonists have been shown to have a low abuse liability.[3] Furthermore, the coactivation of MOP and NOP receptors can lead to synergistic antinociceptive effects.[3][4] This has driven the development of dual MOP/NOP receptor agonists like **BPR1M97**, with the hypothesis that such compounds could provide potent pain relief with an attenuated side-effect profile.[5]

In Vitro Pharmacology of BPR1M97

BPR1M97 has been characterized as a high-affinity ligand for both MOP and NOP receptors. [6] In vitro functional assays have revealed its distinct agonist properties at each receptor, contributing to its unique pharmacological profile.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of **BPR1M97** for human MOP and NOP receptors. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

Compound	MOP Receptor Ki (nM)	NOP Receptor Ki (nM)
BPR1M97	1.8[6]	4.2[6]

Functional Activity

BPR1M97 exhibits distinct functional activities at the MOP and NOP receptors. At the MOP receptor, it acts as a full agonist, while at the NOP receptor, it behaves as a G protein-biased agonist.[1][2]

The activation of MOP and NOP receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Assay	Receptor	BPR1M97 Activity
cAMP Production	МОР	Full Agonist[1][2]
cAMP Production	NOP	G protein-biased agonist[1][2]



 β -arrestin recruitment is a key event in receptor desensitization and internalization, and for MOP receptors, it has been linked to some of the adverse effects of opioids. **BPR1M97**'s biased agonism at the NOP receptor suggests a lower propensity to recruit β -arrestin compared to its G protein signaling.

Assay	Receptor	BPR1M97 Activity
β-Arrestin Recruitment	MOP	Full Agonist Properties[1]
β-Arrestin Recruitment	NOP	G protein-biased agonist[1]

In Vivo Pharmacology of BPR1M97

Animal models have been instrumental in characterizing the antinociceptive efficacy and sideeffect profile of **BPR1M97**.

Antinociceptive Effects

BPR1M97 has demonstrated potent and rapid antinociceptive effects in various rodent models of pain.[1][2]

Animal Model	Pain Type	BPR1M97 Effect
Murine Cancer Pain Model	Cancer Pain	Potent antinociception[6]
Tail-flick and Tail-clip Tests	Acute Thermal Pain	Faster and potent antinociceptive effects compared to morphine[1][2]
Acetone Drop and von Frey Hair Tests	Neuropathic Pain	Elicited analgesia[1]

Side-Effect Profile

A key advantage of **BPR1M97** is its improved side-effect profile compared to traditional opioids like morphine.

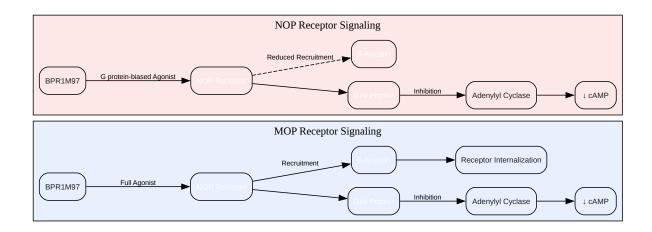


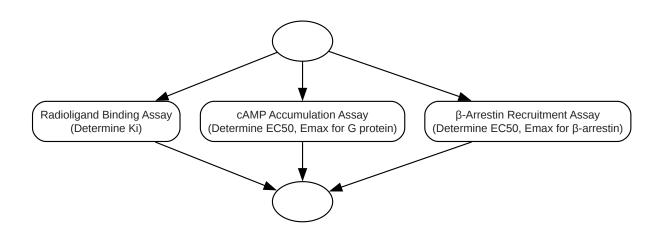
Side Effect	BPR1M97 Effect	Comparison to Morphine
Respiratory Depression	Less respiratory dysfunction[1] [2]	Safer[1][2]
Cardiovascular Effects	Less cardiovascular dysfunction[1][2]	Safer[1][2]
Gastrointestinal Dysfunction (Constipation)	Less gastrointestinal dysfunction[1][2]	Safer[1][2]
Abuse Liability (Conditioned Place Preference)	Decreased global activity[1][2]	Less rewarding
Physical Dependence (Naloxone-precipitated withdrawal)	Induced less withdrawal jumping[1][2]	Reduced dependence

Signaling Pathways

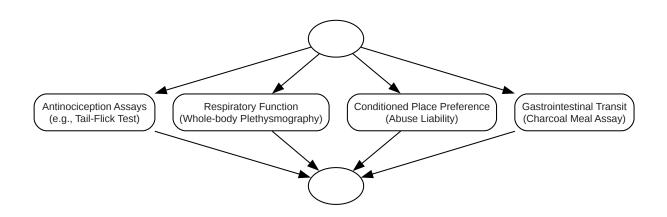
The dual agonism of **BPR1M97** at MOP and NOP receptors activates complex intracellular signaling cascades.











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